1-Chloro-3-ethyl-2-fluoro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene is an organic compound with the molecular formula C8H8ClFI. It is a polyhalogenated benzene derivative, characterized by the presence of chlorine, ethyl, fluorine, and iodine substituents on the benzene ring. This compound is typically a solid, appearing as white or pale yellow crystals . It is soluble in various organic solvents such as chloroform and xylene .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene can be synthesized through a multi-step process involving halogenation and alkylation reactions. One common method involves the following steps:
Halogenation: The starting material, benzene, undergoes halogenation to introduce chlorine, fluorine, and iodine atoms. This can be achieved using reagents such as chlorine gas, fluorine gas, and iodine monochloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine, fluorine, or iodine) are replaced by nucleophiles such as amines or thiols.
Coupling Reactions: It can serve as a substrate in metal-catalyzed coupling reactions like the Sonogashira coupling and Heck reaction, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases like triethylamine or potassium carbonate are typical conditions for these reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while coupling with an alkyne can produce a substituted alkyne.
Scientific Research Applications
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene has several applications in scientific research:
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 1-Chloro-3-ethyl-2-fluoro-4-iodobenzene exerts its effects involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. In receptor binding assays, it can interact with receptor proteins, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-iodobenzene: Similar in structure but lacks the chlorine and ethyl substituents.
2-Chloro-4-fluoro-1-iodobenzene: Similar but with different positions of the substituents.
1-Chloro-4-ethyl-3-fluoro-2-iodobenzene: An isomer with a different arrangement of the substituents.
Uniqueness
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of complex organic compounds and in various scientific research applications.
Properties
Molecular Formula |
C8H7ClFI |
---|---|
Molecular Weight |
284.49 g/mol |
IUPAC Name |
1-chloro-3-ethyl-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C8H7ClFI/c1-2-5-7(11)4-3-6(9)8(5)10/h3-4H,2H2,1H3 |
InChI Key |
MXRKUMZPCYSZGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1F)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.